
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorinated phenyl group and a butyl chain, making it a subject of interest for chemists and pharmacologists.
Métodos De Preparación
The synthesis of 1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. Common synthetic routes include:
Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and receptor binding, providing insights into cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes involved in disease pathways.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-methylpiperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-ethylpiperazine hydrochloride: This compound features an ethyl group instead of a methyl group on the piperazine ring, leading to differences in its chemical and biological properties.
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-phenylpiperazine hydrochloride: The presence of a phenyl group on the piperazine ring introduces additional aromatic interactions, potentially enhancing its binding affinity to certain targets.
1-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)-4-hydroxyethylpiperazine hydrochloride: The hydroxyethyl group provides additional hydrogen bonding capabilities, influencing the compound’s solubility and reactivity.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Propiedades
Número CAS |
32808-66-5 |
|---|---|
Fórmula molecular |
C19H30Cl2N2O |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
4-(4-tert-butyl-3-chlorophenyl)-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C19H29ClN2O.ClH/c1-19(2,3)16-9-8-15(14-17(16)20)6-5-7-18(23)22-12-10-21(4)11-13-22;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
Clave InChI |
QSPLWKBVCSYWTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)CCCC(=O)N2CCN(CC2)C)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




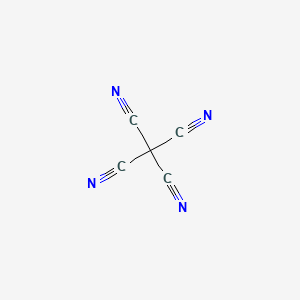
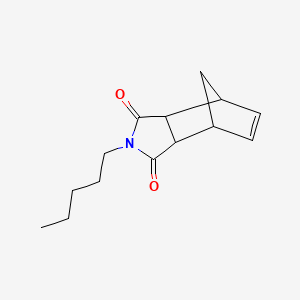

![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)



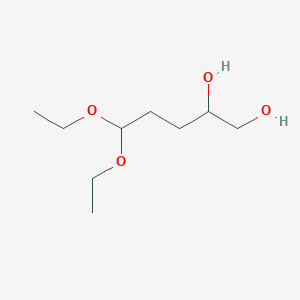
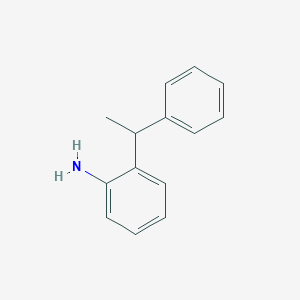

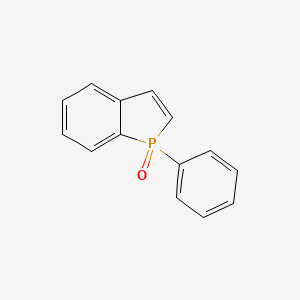
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)
